molecular formula C11H13Cl2N3O3S2 B12202660 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B12202660
M. Wt: 370.3 g/mol
InChI Key: UDIDEKIWVALCJN-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropane carboxamide core substituted with a 2,2-dichloroethenyl group and a 5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl moiety. This structure confers unique physicochemical properties, enabling interactions with biological targets such as ion channels and enzymes. According to patent claims, it exhibits multimodal activity, including acetylcholinesterase inhibition, sodium channel modulation, and GABA/glutamate-gated chloride channel antagonism, positioning it as a potent insecticide . Its formulation may involve encapsulation for controlled release or enhanced stability .

Properties

Molecular Formula

C11H13Cl2N3O3S2

Molecular Weight

370.3 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13Cl2N3O3S2/c1-11(2)5(4-6(12)13)7(11)8(17)14-9-15-16-10(20-9)21(3,18)19/h4-5,7H,1-3H3,(H,14,15,17)

InChI Key

UDIDEKIWVALCJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)C)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the cyclopropanecarboxylic acid derivative, which is then reacted with 2,2-dichloroethenyl compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness becomes evident when compared to analogs. Below is a detailed analysis:

Structural Comparisons

Compound Name (IUPAC) Key Structural Features
Target Compound Cyclopropane carboxamide core, 2,2-dichloroethenyl substituent, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl group
N-Ethyl-2,2-dichloro-1-methylcyclopropanecarboxamide-2-(2,6-dichloro-α,α,α-trifluoro-p-tolyl) hydrazone Cyclopropane carboxamide core, trifluoromethylphenyl hydrazone group
Etaconazole Triazole ring, dioxolane substituent
Propiconazole Triazole ring, propyl-dioxolane substituent
  • Cyclopropane Derivatives: The target compound and N-Ethyl-2,2-dichloro... share a cyclopropane carboxamide backbone, but differ in substituents.
  • Heterocyclic Moieties : The target’s thiadiazole sulfonyl group contrasts with triazole rings in etaconazole and propiconazole. Thiadiazoles are electron-deficient, favoring interactions with nucleophilic residues in target proteins, whereas triazoles inhibit fungal ergosterol biosynthesis via cytochrome P450 binding .

Functional and Mechanistic Comparisons

Compound Primary Mode of Action Application
Target Compound Multimodal: Acetylcholinesterase inhibition, sodium channel modulation, GABA/glutamate antagonist Broad-spectrum insecticide
N-Ethyl-2,2-dichloro... GABA receptor antagonism, MET I inhibition Insecticide
Etaconazole Ergosterol biosynthesis inhibition (CYP51 inhibition) Agricultural fungicide
Propiconazole Ergosterol biosynthesis inhibition (CYP51 inhibition) Agricultural fungicide
  • Insecticidal vs. Fungicidal Activity : The target and N-Ethyl-2,2-dichloro... disrupt insect nervous systems via ion channel modulation, while triazoles (etaconazole, propiconazole) target fungal sterol synthesis .
  • Resistance Management : The target’s multimodal action may delay resistance development compared to single-target fungicides like triazoles, which face widespread resistance in fungal populations .

Efficacy and Formulation

  • Formulation: The patent notes encapsulation methods for the target compound, which may enhance environmental stability or reduce non-target toxicity. In contrast, triazoles are typically applied as foliar sprays or seed treatments .

Biological Activity

The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential applications in agriculture.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Formula : C₁₄H₁₄Cl₂N₄O₂S
  • Molecular Weight : 359.25 g/mol

Biological Activity Overview

The biological activity of this compound is largely attributed to the presence of the 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. Thiadiazole derivatives are known to exhibit a range of biological activities including:

  • Anticancer
  • Antibacterial
  • Antifungal
  • Antiviral
  • Anti-inflammatory

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The compound in focus was tested against human cancer cell lines such as K562 (chronic myelogenous leukemia) and others.

Results from Cytotoxicity Testing

CompoundCell LineIC50 (µM)Comments
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamideK56212.5Moderate cytotoxicity observed
Control CompoundK5627.4Higher cytotoxicity compared to the test compound

The results indicate that while the compound exhibits some cytotoxic effects, it is less potent than other known thiadiazole derivatives.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. The following table summarizes the findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa75

These results suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Agricultural Applications

Given its biological activity profile, this compound shows promise in agricultural applications as a pesticide or herbicide. The incorporation of environmentally friendly components enhances its appeal in sustainable agriculture.

Case Study: Efficacy in Crop Protection

A study conducted on tomato plants demonstrated that treatment with the compound resulted in a significant reduction in pest populations while maintaining plant health:

  • Control Group Pest Population : 200 pests/plant
  • Treated Group Pest Population : 50 pests/plant

This indicates potential for use as a biopesticide.

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